N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide
説明
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide, also known as DOPA decarboxylase inhibitor, is a chemical compound that has been extensively studied for its potential use in treating various neurological disorders.
作用機序
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide decarboxylase inhibitor works by inhibiting the enzyme this compound decarboxylase, which is responsible for the conversion of L-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide to dopamine. By inhibiting this enzyme, this compound decarboxylase inhibitor increases the levels of L-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide in the brain, which can then be converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound decarboxylase inhibitor has been shown to increase the levels of L-N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide and dopamine in the brain, which can lead to improved motor function in patients with Parkinson's disease. It has also been shown to have potential anti-cancer and analgesic effects.
実験室実験の利点と制限
One advantage of using N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide decarboxylase inhibitor in lab experiments is its ability to selectively inhibit the enzyme this compound decarboxylase without affecting other enzymes in the brain. However, one limitation is that it can be difficult to administer the compound to animals in a controlled manner due to its low solubility in water.
将来の方向性
Future research on N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide decarboxylase inhibitor could focus on developing more efficient synthesis methods, improving its solubility in water, and investigating its potential use in combination with other drugs for the treatment of neurological disorders and cancer. Additionally, further research could explore the potential side effects and toxicity of the compound.
科学的研究の応用
N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-3-methoxybenzamide decarboxylase inhibitor has been extensively studied for its potential use in treating various neurological disorders such as Parkinson's disease, schizophrenia, and depression. It is also being investigated for its potential use in cancer treatment and as an analgesic.
特性
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-3-methoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-8-4-7-16(13-18)20(24)21-11-9-19(23)22-12-10-15-5-2-3-6-17(15)14-22/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWDFIMBSTXSIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。